1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine
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Overview
Description
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine is a heterocyclic compound belonging to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various biological processes.
Medicine: Investigated for its anticancer properties and potential use in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the regulation of various cellular processes, including cell growth and proliferation .
Comparison with Similar Compounds
1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine is compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrazole ring but are fused with a pyrimidine ring instead of a pyridine ring, resulting in different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridin-6-amine |
InChI |
InChI=1S/C9H12N4/c1-6(2)13-9-7(5-11-13)3-4-8(10)12-9/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
ULGBEDCFKRCMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=N2)N)C=N1 |
Origin of Product |
United States |
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